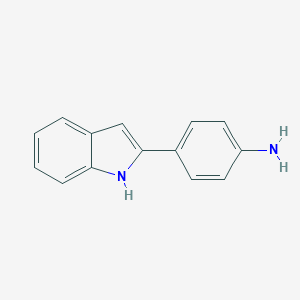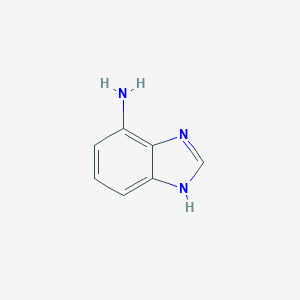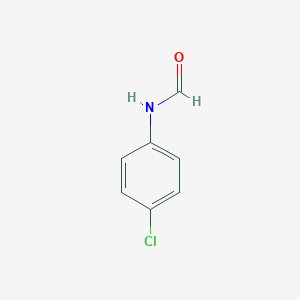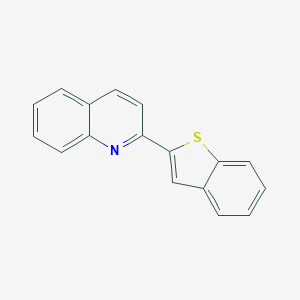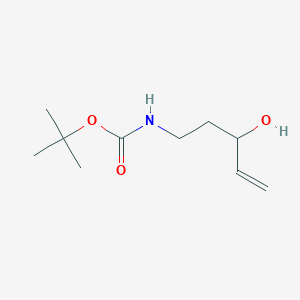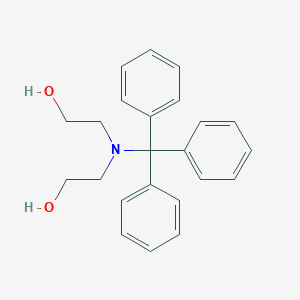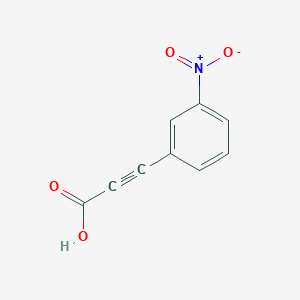
3-(3-Nitrophenyl)prop-2-insäure
Übersicht
Beschreibung
“3-(3-Nitrophenyl)prop-2-ynoic acid” is a chemical compound . It is used in scientific research and its versatility enables applications in drug discovery, synthesis of organic molecules, and material science advancements.
Synthesis Analysis
The synthesis of a similar compound, (2E)-2-(acetylamino)-3-(4-nitrophenyl)prop-2-enoic acid (NPP), was reported in a study . NPP was synthesized following a facile chemical method from 4-nitrobenzaldehyde (NB) and thoroughly characterized using spectroscopic techniques .
Molecular Structure Analysis
The molecular structure of “3-(3-Nitrophenyl)prop-2-ynoic acid” is represented by the formula C9H5NO4 . The compound has a molecular weight of 191.143 g/mol .
Chemical Reactions Analysis
In a study, (2E)-2-(acetylamino)-3-(4-nitrophenyl)prop-2-enoic acid (NPP) and 4-nitrobenzaldehyde (NB) were applied as novel inhibitors for corrosion of mild steel in 1M HCl . The results indicate that these inhibitors show an excellent protection performance and achieve the corrosion inhibition efficiency values of 94% and 84% for NPP and NB, respectively .
Wissenschaftliche Forschungsanwendungen
Elektronische und optische Eigenschaften
Es wurden Untersuchungen zu den elektronischen und optischen Eigenschaften von Verbindungen durchgeführt, die der „3-(3-Nitrophenyl)prop-2-insäure“ ähneln. Diese Studien konzentrieren sich oft auf die Energien von Molekülorbitalen, Dipolmomente und Energielücken, die für das Verständnis der Reaktivität und potenziellen Anwendungen in der Materialwissenschaft entscheidend sind .
Effizienz der zweiten Harmonischen Erzeugung (SHG)
Nitrophenylpropynsäuren wurden wegen ihres Potenzials zur Steigerung der SHG-Effizienz untersucht, die im Bereich der nichtlinearen Optik wichtig ist. Dies könnte potenzielle Anwendungen bei der Herstellung neuer Materialien für optische Geräte implizieren .
Therapeutische und industrielle Anwendungen
Obwohl sie nicht spezifisch für die „this compound“ sind, haben Nitrophenylpropynsäuren aufgrund ihres Potenzials für therapeutische und industrielle Anwendungen Aufmerksamkeit erregt. Dies könnte die Entwicklung von Medikamenten oder chemische Herstellungsverfahren umfassen.
Biologisches Potenzial verwandter Verbindungen
Indolderivate, die einige strukturelle Ähnlichkeiten mit Nitrophenylpropynsäuren aufweisen, haben klinische und biologische Anwendungen gezeigt. Dies deutet darauf hin, dass auch „this compound“ biologische Relevanz haben könnte .
Wirkmechanismus
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
Organotin(iv) carboxylates of a similar compound, (2e)-3-(3-nitrophenyl)prop-2-enoic acid, have shown concentration-dependent antitumor effects in hela cervical adenocarcinoma cells . This suggests that 3-(3-Nitrophenyl)prop-2-ynoic acid might interact with its targets in a similar manner, leading to changes in cell behavior.
Biochemical Pathways
Similar compounds have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 3-(3-Nitrophenyl)prop-2-ynoic acid could potentially influence a wide range of biochemical pathways.
Result of Action
Similar compounds have shown a variety of biological activities , suggesting that this compound could have diverse molecular and cellular effects.
Action Environment
It’s known that environmental factors can significantly impact the effectiveness of similar compounds .
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(3-nitrophenyl)prop-2-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO4/c11-9(12)5-4-7-2-1-3-8(6-7)10(13)14/h1-3,6H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZNNNHOSZGZOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C#CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80325006 | |
| Record name | 3-(3-Nitrophenyl)prop-2-ynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80325006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4996-15-0 | |
| Record name | 4996-15-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408177 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(3-Nitrophenyl)prop-2-ynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80325006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4996-15-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


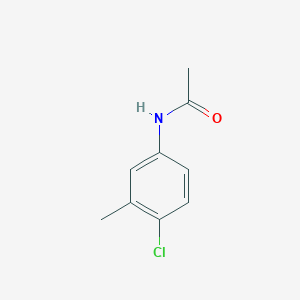
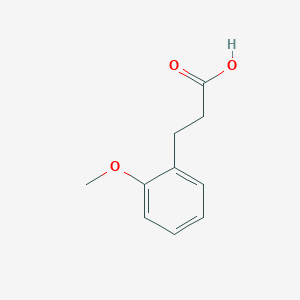
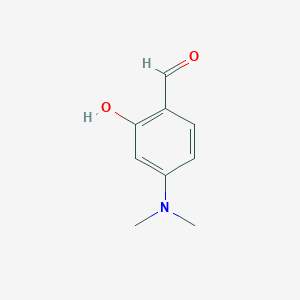
![[4-[(E)-inden-1-ylidenemethyl]phenyl]urea](/img/structure/B180963.png)

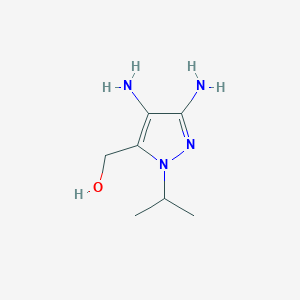
![4-[(E)-2-quinolin-7-ylethenyl]aniline](/img/structure/B180970.png)
